



## potential off-target effects of VU0467319

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: VU0467319

Cat. No.: B15606161 Get Quote

### **VU0467319 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **VU0467319**, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM).

#### Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of VU0467319?

A1: Based on available preclinical and clinical data, **VU0467319** has a very favorable safety profile and is characterized by a high degree of selectivity for the M1 muscarinic acetylcholine receptor.[1][2][3][4] An ancillary pharmacology profile of **VU0467319** showed no significant off-target activities.[2][3][4]

Q2: How selective is **VU0467319** for the M1 receptor compared to other muscarinic receptor subtypes?

A2: **VU0467319** is highly selective for the M1 receptor. It has an EC50 of 492 nM for the human M1 receptor, while its EC50 for the M2, M3, M4, and M5 receptor subtypes is greater than 30  $\mu$ M.[2][3][5] This represents a selectivity of over 60-fold for the M1 receptor.

Q3: Has VU0467319 shown any cholinergic side effects in preclinical or clinical studies?

A3: No, **VU0467319** has been shown to be devoid of the classic cholinergic adverse effects (salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis - SLUDGE)







in preclinical studies involving rats, dogs, and non-human primates.[2][3] Furthermore, a Phase I single ascending dose clinical trial in healthy volunteers found the compound to be well-tolerated with no dose-limiting side effects, and notably, no cholinergic adverse effects were observed.[1][2][3][6]

Q4: What is the mechanism of action of **VU0467319** that contributes to its high safety profile?

A4: **VU0467319** is a positive allosteric modulator (PAM), not an orthosteric agonist. This means it does not directly activate the M1 receptor but rather enhances the effect of the endogenous ligand, acetylcholine. This mechanism of action is thought to contribute to a lower likelihood of adverse off-target effects.[7] Additionally, **VU0467319** exhibits minimal M1 agonism (EC50 > 30  $\mu$ M), meaning it has very little to no activity in the absence of acetylcholine.[2][3]

## **Troubleshooting Guide**



| Observed Issue                                       | Potential Cause                                                                                                    | Recommended Action                                                                                                                                                                                                                                                |  |
|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Unexpected cellular response in vitro                | While highly selective, consider the possibility of a very rare off-target interaction in your specific cell line. | 1. Review the literature for any known off-target activities of similar compounds. 2. Perform a counterscreen against a panel of relevant receptors and ion channels. 3. Use a structurally distinct M1 PAM as a control to confirm if the effect is M1-mediated. |  |
| In vivo adverse effects not typical of M1 activation | Although preclinical and clinical data show a high safety profile, individual animal model responses can vary.     | 1. Carefully monitor and document all observed adverse events. 2. Consider reducing the dose to see if the effects are dose-dependent. 3. Evaluate pharmacokinetic parameters to ensure they are within the expected range.                                       |  |
| Inconsistent experimental results                    | This could be due to compound handling, formulation, or experimental variability.                                  | <ol> <li>Verify the purity and integrity of your VU0467319 sample.</li> <li>Ensure consistent formulation and administration procedures.</li> <li>Include appropriate positive and negative controls in your experiments.</li> </ol>                              |  |

# **Quantitative Data Summary**

The following table summarizes the key quantitative data regarding the selectivity of **VU0467319**.



| Target   | Species | Assay Type | EC50 (nM) | Selectivity<br>vs. M1 | Reference |
|----------|---------|------------|-----------|-----------------------|-----------|
| M1 mAChR | Human   | PAM        | 492       | -                     | [2][3][5] |
| M2 mAChR | Human   | PAM        | > 30,000  | > 61-fold             | [5]       |
| M3 mAChR | Human   | PAM        | > 30,000  | > 61-fold             | [5]       |
| M4 mAChR | Human   | PAM        | > 30,000  | > 61-fold             | [5]       |
| M5 mAChR | Human   | PAM        | > 30,000  | > 61-fold             | [5]       |
| M1 mAChR | Rat     | Agonism    | > 30,000  | -                     | [2][3]    |

# **Experimental Protocols**

In Vitro M1 PAM Assay (Calcium Mobilization)

This protocol outlines a general procedure for assessing the M1 PAM activity of **VU0467319** using a calcium mobilization assay.



Click to download full resolution via product page

Caption: Workflow for in vitro M1 PAM calcium mobilization assay.

### **Signaling Pathway**

The following diagram illustrates the simplified signaling pathway of the M1 muscarinic acetylcholine receptor and the modulatory role of **VU0467319**.





Click to download full resolution via product page

Caption: M1 receptor signaling pathway modulated by VU0467319.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Effects of the Muscarinic M 1
   Positive Allosteric Modulator VU0467319 for Alzheimer's disease: A Single Ascending-Dose
   Study in Healthy Participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential off-target effects of VU0467319]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606161#potential-off-target-effects-of-vu0467319]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com